Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-
CAS No.: 47351-77-9
Cat. No.: VC18878689
Molecular Formula: C18H28N3O3+
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47351-77-9 |
|---|---|
| Molecular Formula | C18H28N3O3+ |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |
| Standard InChI | InChI=1S/C18H28N3O3/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2/h13-14H,3-12H2,1-2H3/q+1 |
| Standard InChI Key | NJLLALPCADBTIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2 |
Introduction
Structural Characteristics and Molecular Architecture
Core Molecular Framework
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- features a benzene ring substituted at the 2, 4, and 5 positions with diazonium (-N₂⁺), morpholinyl, and butoxy groups, respectively. The diazonium group confers electrophilic reactivity, while the butoxy chains enhance lipid solubility, enabling interactions with nonpolar substrates. The morpholine ring introduces a heterocyclic component that may participate in hydrogen bonding and coordination chemistry.
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Insights
While experimental spectral data remain limited in public databases, computational modeling predicts strong UV-Vis absorption at 320-380 nm due to conjugation between the diazonium group and aromatic π-system. The morpholine nitrogen’s lone pair may contribute to intramolecular charge-transfer interactions, altering redox potentials compared to simpler diazonium salts.
Synthesis and Industrial Production
Diazotization Protocol
The synthesis begins with 2,5-dibutoxy-4-(4-morpholinyl)aniline, which undergoes diazotization in hydrochloric acid (HCl) at 0-5°C using sodium nitrite (NaNO₂). Critical parameters include:
-
Temperature control: Maintained below 5°C to prevent premature decomposition
-
Acid concentration: 10-15% HCl optimal for protonating the amine
-
Stoichiometry: 1:1.05 amine-to-NaNO₂ ratio minimizes side reactions
Table 2: Synthetic Conditions Comparison
| Parameter | Laboratory Scale | Industrial Continuous Flow |
|---|---|---|
| Reaction Time | 2-3 hours | 15-30 minutes |
| Yield | 68-72% | 85-89% |
| Purity | 90-92% | 98-99% |
Salt Formation and Isolation
The unstable diazonium cation is stabilized as the sulfate salt (CAS 61813-49-8) through metathesis with sulfuric acid, yielding a crystalline solid with improved shelf life . X-ray diffraction studies of analogous compounds suggest the sulfate counterion engages in hydrogen bonding with morpholine oxygen, enhancing lattice stability.
Chemical Reactivity and Mechanistic Pathways
Thermal Decomposition Pathways
Above 40°C, the diazonium group decomposes via two competing routes:
-
Heterolytic cleavage: Releases N₂ gas and forms aryl cations ()
-
Homolytic cleavage: Generates aryl radicals () and N₂
Activation energies calculated via DFT methods are 98 kJ/mol (heterolytic) and 105 kJ/mol (homolytic).
Applications in Materials and Pharmaceutical Chemistry
Azo Dye Development
The morpholinyl group enables bathochromic shifts in azo dyes, producing colors in the 450-550 nm range (blue-green) with enhanced lightfastness. Comparative studies show:
Table 3: Dye Performance Metrics
| Property | Without Morpholinyl | With Morpholinyl |
|---|---|---|
| λmax (nm) | 420 | 485 |
| Fade Resistance (hrs) | 120 | 310 |
| Solubility (g/L) | 12 | 38 |
Polymer Functionalization
Surface grafting via electrochemical reduction of the diazonium salt creates stable aryl layers on conductive substrates. XPS analysis confirms 85-90% surface coverage on gold electrodes, with potential applications in biosensor development.
Related Compounds and Structural Analogues
Substituent Effects on Properties
Varying the alkoxy groups and heterocycles produces derivatives with tailored characteristics:
Table 4: Analog Comparison
| Substituents | Solubility (H2O) | λmax (nm) | Thermal Stability |
|---|---|---|---|
| 2,5-Dimethoxy | 22 g/L | 410 | 35°C |
| 2,5-Dibutoxy (Current) | 38 g/L | 485 | 40°C |
| 2-Isopropoxy-5-methoxy | 15 g/L | 465 | 38°C |
Salts and Counterion Effects
The sulfate salt (CAS 61813-49-8) demonstrates 30% greater aqueous solubility versus the chloride analogue while maintaining comparable thermal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume